An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-fluorobenzaldehyde is a key bifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, an aldehyde, and a fluorine atom, provides a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds. The strategic incorporation of a fluorine atom often enhances the metabolic stability and binding affinity of target molecules, making this compound a valuable precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthetic routes, and applications of 2-Amino-4-fluorobenzaldehyde, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols and illustrative diagrams are included to facilitate its practical application in a research and development setting.
Chemical Identity and Physicochemical Properties
2-Amino-4-fluorobenzaldehyde is an off-white to yellow solid. Its core structure consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1.
Table 1: Physicochemical Properties of 2-Amino-4-fluorobenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 152367-89-0 | [1] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| IUPAC Name | 2-amino-4-fluorobenzaldehyde | --- |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 267 °C at 760 mmHg | [3][2] |
| Storage Conditions | 2-8°C, dry, light-proof, under inert gas | [2] |
| Purity | Typically ≥97-98% | [4][2] |
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Amino-4-fluorobenzaldehyde was not publicly available. However, based on the known hazards of structurally related aromatic aldehydes and anilines, the following precautions are recommended. An SDS is available from suppliers such as CymitQuimica[5].
Table 2: Hazard and Safety Information (Inferred from Related Compounds)
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Data inferred from SDS of 2-Fluorobenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde.[5][6]
Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 2-Amino-4-fluorobenzaldehyde is not widely published in peer-reviewed journals, a plausible synthetic route can be devised from commercially available starting materials. A common strategy involves the reduction of a nitro group to an amine and the transformation of a methyl group into an aldehyde.
Plausible Synthetic Pathway
A potential synthesis starts from 3-fluoro-6-nitrotoluene. The methyl group can be converted to an aldehyde, and the nitro group can be reduced to an amine. The order of these steps can be varied.
Caption: Plausible synthesis of 2-Amino-4-fluorobenzaldehyde.
Application in Heterocycle Synthesis: The Friedländer Annulation
2-Amino-4-fluorobenzaldehyde is an excellent substrate for the Friedländer annulation, a powerful reaction for constructing quinoline scaffolds. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a ketone).
Experimental Protocol: Synthesis of 7-Fluoro-2-phenylquinoline
This protocol is a representative example of how 2-Amino-4-fluorobenzaldehyde can be utilized in a common cyclocondensation reaction.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-4-fluorobenzaldehyde (1.0 mmol, 139.1 mg) and acetophenone (1.1 mmol, 132.2 mg, 128 µL) in ethanol (10 mL).
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Catalyst Addition: Add potassium hydroxide (KOH) (2.0 mmol, 112.2 mg) to the mixture.
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Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 7-fluoro-2-phenylquinoline.
Caption: Experimental workflow for Friedländer quinoline synthesis.
Applications in Drug Discovery
The primary application of 2-Amino-4-fluorobenzaldehyde in drug discovery is as a precursor for the synthesis of heterocyclic scaffolds, most notably quinazolines and quinolines. These core structures are prevalent in many kinase inhibitors.
Kinase Inhibitor Synthesis
Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] 2-Amino-4-fluorobenzaldehyde is used to construct the core of inhibitors that target kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] The fluorine atom can enhance binding to the ATP pocket of the kinase and improve metabolic stability. The versatile amino and aldehyde groups allow for the construction of quinazoline rings, a common scaffold in EGFR inhibitors.[7][9]
Role in Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Kinase inhibitors synthesized from precursors like 2-Amino-4-fluorobenzaldehyde act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: Inhibition of the EGFR signaling pathway.
Spectroscopic and Analytical Data
While experimental spectra for 2-Amino-4-fluorobenzaldehyde are not widely published, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observation | Rationale / Comparison |
| ¹H NMR | Aldehyde H (CHO): ~9.8 ppm (s).Aromatic H: Three signals between 6.5-7.8 ppm, showing complex splitting due to H-H and H-F coupling.Amine H (NH₂): Broad singlet, ~4.5-5.5 ppm. | The aldehyde proton is highly deshielded. Aromatic protons are influenced by the electron-donating amino group and electron-withdrawing aldehyde and fluorine groups. Data from related fluorobenzaldehydes support these ranges.[1][10][11] |
| ¹³C NMR | Carbonyl C (C=O): ~190 ppm.Aromatic C: Signals between 100-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹JCF coupling constant (~240-260 Hz). | The carbonyl carbon is characteristic. The C-F bond results in a large, distinctive coupling constant, a key feature in identifying fluorinated aromatics.[12] |
| FT-IR | N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).C=O Stretch: Strong absorption around 1670-1690 cm⁻¹.C-F Stretch: Strong absorption around 1200-1250 cm⁻¹.Aromatic C=C Stretch: 1500-1620 cm⁻¹. | These are characteristic absorption frequencies for the respective functional groups. The C=O stretch is slightly lower than typical aldehydes due to the electron-donating effect of the ortho-amino group.[13][14] |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺˙: m/z = 139.Major Fragments: m/z = 138 ([M-H]⁺), m/z = 110 ([M-CHO]⁺). | The molecular ion peak is expected to be prominent. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical from the aldehyde and the loss of the entire formyl radical.[15][16] |
Conclusion
2-Amino-4-fluorobenzaldehyde is a high-value synthetic intermediate with significant applications in modern drug discovery. Its bifunctional nature, combined with the strategic placement of a fluorine atom, makes it an ideal starting material for constructing complex heterocyclic systems, particularly quinazoline and quinoline-based kinase inhibitors. This guide has provided a detailed overview of its properties, safety considerations, synthetic utility, and analytical characteristics to support its effective use by researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents.
References
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